REACTION_CXSMILES
|
[CH2:1]1[C@@H:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)SS[CH2:2]1.C1N=CN(C(N2C=[N:23][CH:22]=[CH:21]2)=O)C=1.C[O:26]COC1C(CCN)=C2C(=C(C)C=1C)OC(C)(C)CC2.CCN(C(C)C)C(C)C>C1COCC1.CCOC(C)=O>[O:12]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:1][CH2:2][CH:21]1[C:22]([NH2:23])=[O:26]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1CSS[C@@H]1CCCCC(=O)O
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
COCOC=1C(=C2CCC(OC2=C(C1C)C)(C)C)CCN
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
90 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 3.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The remaining organics were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The unpurified residue was dissolved in 2 mL methanol at 40° C
|
Type
|
ADDITION
|
Details
|
Concentrated HCl (approx. 30 μL) was added to the solution
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
At the completion of the reaction
|
Type
|
WASH
|
Details
|
washed with 1 M aqueous sodium bicarbonate, 1 M aqueous citric acid, and brine (1×20 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The remaining organics were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by silica gel chromatography (gradient elution 30→70% EtOAc/Heptane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |